molecular formula C17H20ClNO2S B4195175 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide

Cat. No.: B4195175
M. Wt: 337.9 g/mol
InChI Key: HYFYJVUMWCYCAE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenyl group, a methyl-phenylpropyl group, and a methanesulfonamide moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide typically involves the reaction of 4-chlorobenzene with 1-methyl-3-phenylpropylamine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(1-methyl-2-phenylpropyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(1-methyl-3-phenylbutyl)methanesulfonamide

Comparison: 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2S/c1-14(7-8-15-5-3-2-4-6-15)19-22(20,21)13-16-9-11-17(18)12-10-16/h2-6,9-12,14,19H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYJVUMWCYCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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